![molecular formula C19H13NOS2 B13138327 2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol is a complex organic compound that belongs to the family of quinoline derivatives It is characterized by the presence of a quinolin-8-ol moiety linked to a bithiophene group via a vinyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol typically involves the condensation of 8-hydroxyquinoline with a bithiophene aldehyde. One common method is the Wittig reaction, where the 8-hydroxyquinoline is first converted to its corresponding phosphonium salt, which is then reacted with the bithiophene aldehyde in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Quinolin-8-one derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Wirkmechanismus
The mechanism of action of 2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that exhibit unique electronic and photophysical properties.
Pathways Involved: In biological systems, it may interact with cellular components such as DNA and proteins, leading to its antimicrobial and antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(9-Anthryl)vinyl)quinolin-8-ol: Similar in structure but with an anthryl group instead of a bithiophene group.
2-(2-(9-Ethyl-9H-carbazol-2yl)vinyl)quinolin-8-ol: Contains a carbazole moiety instead of a bithiophene group.
Eigenschaften
Molekularformel |
C19H13NOS2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[(E)-2-(5-thiophen-2-ylthiophen-2-yl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C19H13NOS2/c21-16-4-1-3-13-6-7-14(20-19(13)16)8-9-15-10-11-18(23-15)17-5-2-12-22-17/h1-12,21H/b9-8+ |
InChI-Schlüssel |
MOZGSZKULGABPI-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(S3)C4=CC=CS4 |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)
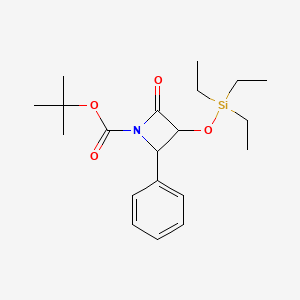
![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)



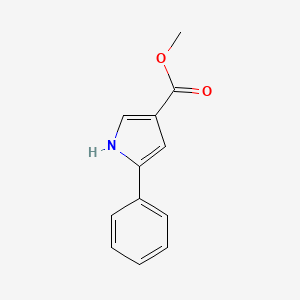
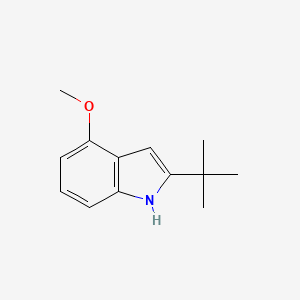
![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)
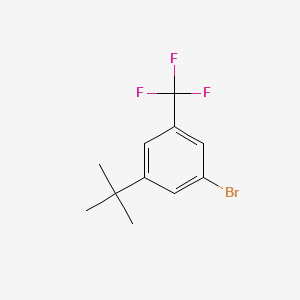
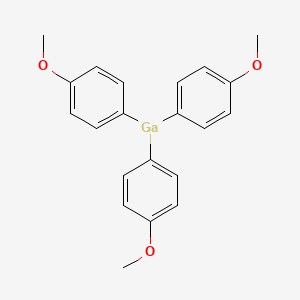
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
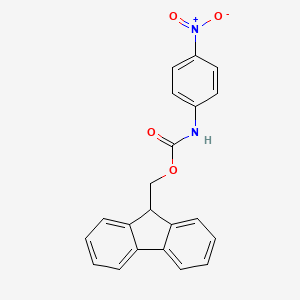
![(5S,6S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-ol](/img/structure/B13138343.png)
